

NAD⁺ metabolism in aging and longevity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Nad ⁺
Cat. No.:	B000430

[Get Quote](#)

An In-depth Technical Guide to **NAD⁺** Metabolism in Aging and Longevity

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide adenine dinucleotide (**NAD⁺**) is a fundamental coenzyme and signaling molecule central to cellular metabolism, energy production, and the regulation of genomic stability. A hallmark of the aging process is a progressive decline in intracellular **NAD⁺** levels across multiple tissues, a phenomenon strongly linked to the pathophysiology of numerous age-related diseases.^{[1][2][3][4]} This decline is attributed to a combination of reduced biosynthesis and, more significantly, increased consumption by several key enzymes, including PARPs, Sirtuins, and the **NAD⁺** glycohydrolase CD38.^{[5][6][7]} Restoring **NAD⁺** levels, primarily through supplementation with precursors such as nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR), has emerged as a promising therapeutic strategy to ameliorate age-related dysfunction and extend healthspan in various model organisms.^{[6][8]} This guide provides a comprehensive technical overview of the core aspects of **NAD⁺** metabolism, its dysregulation during aging, and the methodologies employed to investigate these processes.

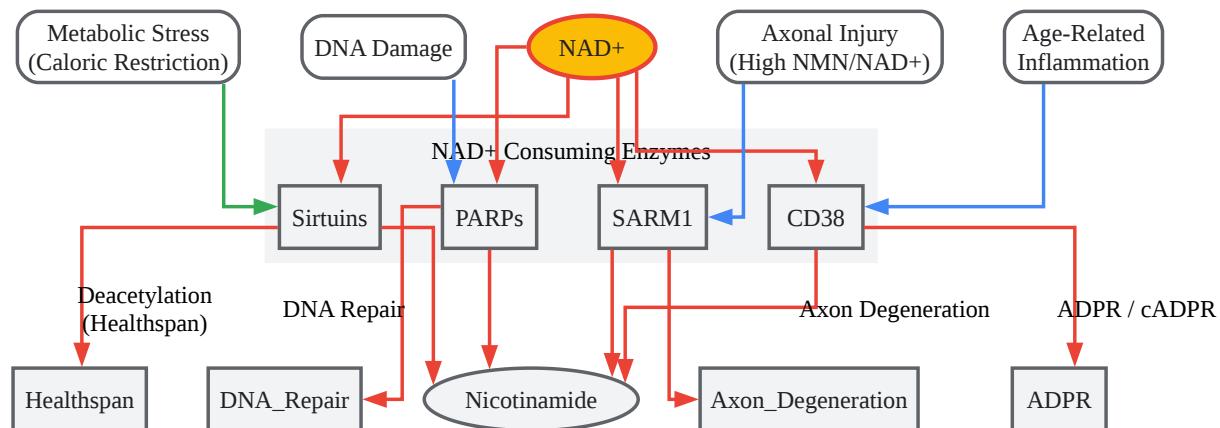
The Age-Related Decline of NAD⁺

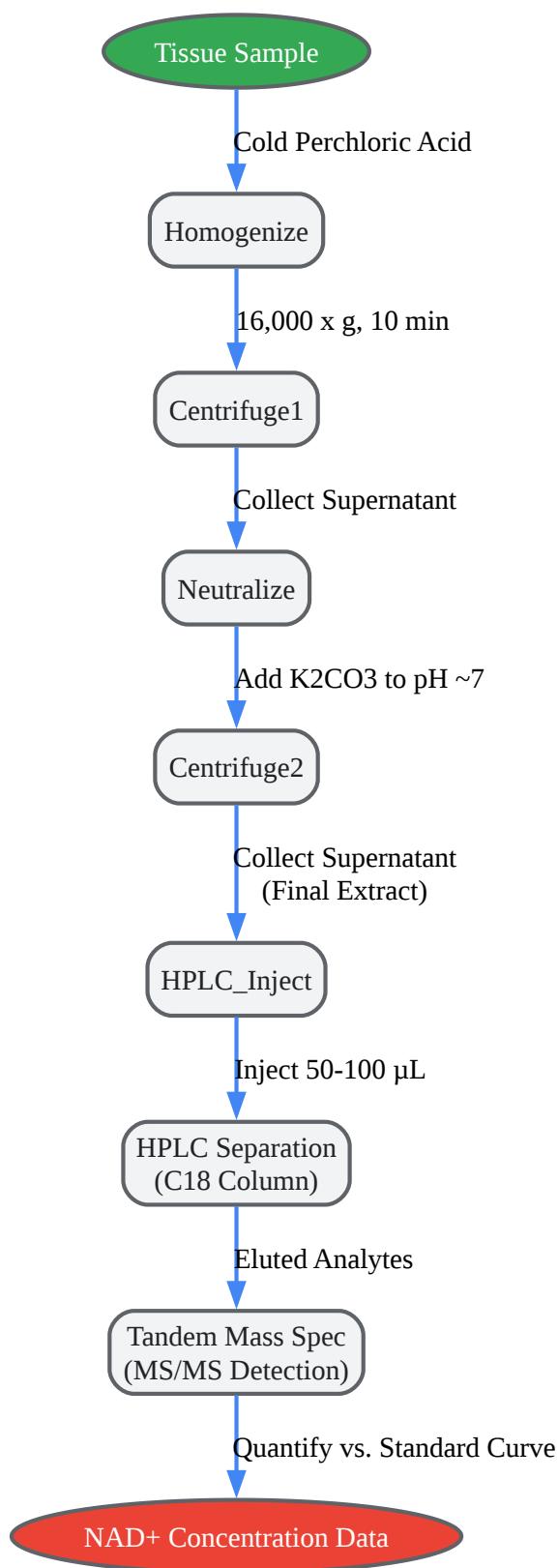
The decline of **NAD⁺** is a widely observed phenomenon in the aging of worms, rodents, and humans.^[5] This reduction is not uniform across all tissues, with skeletal muscle, skin, brain, and liver showing significant decreases.^{[3][5][9][10]} This depletion disrupts the delicate balance of cellular homeostasis, impacting mitochondrial function, DNA repair mechanisms, and metabolic regulation.^{[7][11]}

Data Presentation: Quantitative Decline in NAD⁺ Levels with Age

The following table summarizes findings on the age-dependent reduction of **NAD⁺** in various tissues.

Species	Tissue	Age Comparison	NAD ⁺ Decline (%)	Reference(s)
Human	Skin (Pelvic)	0-77 years (males)	Negative correlation (r = -0.706)	[10]
Human	Skin (Pelvic)	Post-puberty (females)	Negative correlation (r = -0.537)	[10]
Human	Liver	<45 years vs. >60 years	~30%	[5]
Mouse	Skeletal Muscle	Young vs. Old	15-65%	[5]
Mouse	Liver	3 vs. 25 months	~30% (median)	[12]
Rat	Liver	3 vs. 24 months	Significant decline	[13]
Rat	Heart	3 vs. 24 months	Significant decline	[13]
Rat	Kidney	3 vs. 24 months	Significant decline	[13]


Core Signaling Pathways in NAD⁺ Metabolism


The cellular **NAD⁺** pool is maintained by a dynamic interplay between synthesis and consumption pathways.

NAD⁺ Biosynthesis Pathways

Mammalian cells synthesize **NAD+** through three primary pathways:

- De Novo Synthesis: Tryptophan is converted to **NAD+** through the kynurenine pathway.[5]
[\[14\]](#)
- Preiss-Handler Pathway: Nicotinic acid (NA) is converted to **NAD+**.[\[14\]](#)[\[15\]](#)
- Salvage Pathway: Nicotinamide (NAM) and nicotinamide riboside (NR) are recycled back into **NAD+**. This is the predominant pathway in most mammalian cells.[\[3\]](#)[\[16\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. NAD⁺ metabolite levels as a function of vitamins and calorie restriction: evidence for different mechanisms of longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD⁺ in Aging: Molecular Mechanisms and Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Age-related NAD⁺ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARPおよびDNA損傷応答 (DDR) 経路の創薬研究 [promega.jp]
- 7. renuebyscience.com [renuebyscience.com]
- 8. PARP activity assay [bio-protocol.org]
- 9. Age-Dependent Decline of NAD⁺—Universal Truth or Confounded Consensus? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Age-Associated Changes In Oxidative Stress and NAD⁺ Metabolism In Human Tissue | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. NAD⁺ flux is maintained in aged mice despite lower tissue concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Age Related Changes in NAD⁺ Metabolism Oxidative Stress and Sirt1 Activity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [NAD⁺ metabolism in aging and longevity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b000430#nad->]

metabolism-in-aging-and-longevity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com